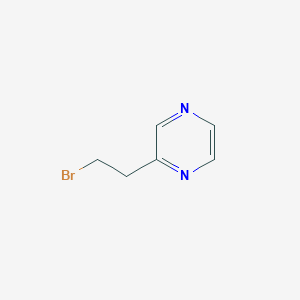
2-(2-Bromoethyl)pyrazine
Overview
Description
2-(2-Bromoethyl)pyrazine is a derivative of pyrazine, which is a nitrogen-containing heterocyclic compound . The molecular formula of this compound is C6H7BrN2 .
Synthesis Analysis
The synthesis of pyrazine derivatives, including this compound, often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound, like other pyrazine derivatives, includes a pyrrole ring and a pyrazine ring . Pyrazine is a six-membered heterocyclic compound with two nitrogen atoms in para position .Chemical Reactions Analysis
Pyrazine derivatives, including this compound, can undergo various chemical reactions. For instance, a key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include a similar pyrazine ring structure, have exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to various biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which suggests that they may interact with kinases to inhibit their activity.
Biochemical Pathways
These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-Bromoethyl)pyrazine in lab experiments is its ease of synthesis and availability. The compound is relatively easy to synthesize and can be obtained in high yields. In addition, this compound has been shown to possess a broad range of biological activities, making it a versatile compound for various applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic activity, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on 2-(2-Bromoethyl)pyrazine. One of the areas of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and infectious diseases. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in humans. Another area of interest is the development of novel synthetic methodologies for the preparation of this compound and its derivatives. This can lead to the discovery of new compounds with improved biological activities and properties. Finally, the investigation of the mechanism of action of this compound and its binding site can provide valuable insights into the design of new compounds with specific biological activities.
Scientific Research Applications
2-(2-Bromoethyl)pyrazine has several potential applications in scientific research. It has been used as a building block for the synthesis of various pyrazine derivatives with potential biological activities such as anticancer, antimicrobial, and antiviral activities. It has also been used as a ligand in coordination chemistry and catalysis. In addition, this compound has been used as a starting material for the synthesis of fluorescent dyes and materials with potential applications in optoelectronics.
properties
IUPAC Name |
2-(2-bromoethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEWGWOTWZOZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196093-34-1 | |
| Record name | 2-(2-bromoethyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


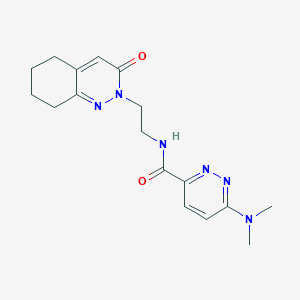
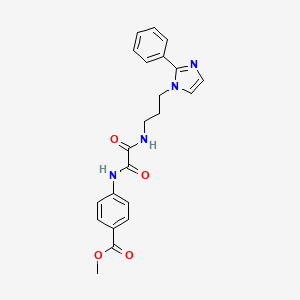
![5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
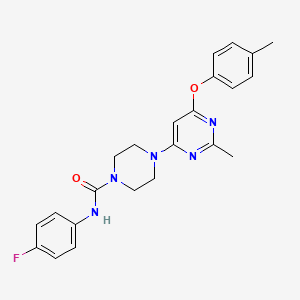
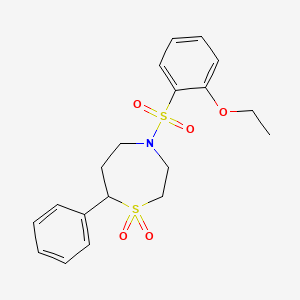
![7-{[(4-methylbenzyl)oxy]methyl}-N-(3-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2393707.png)
![7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2393708.png)


![5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile](/img/structure/B2393713.png)
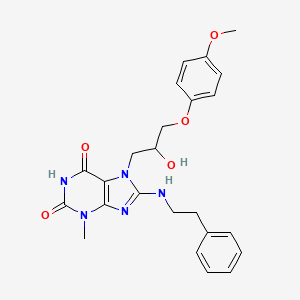
![1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2393715.png)
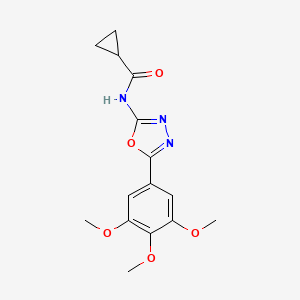
![N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2393717.png)